molecular formula C13H18O B1620416 2-(3-Phenylpropyl)tetrahydrofuran CAS No. 3208-40-0

2-(3-Phenylpropyl)tetrahydrofuran

Cat. No. B1620416
CAS RN: 3208-40-0
M. Wt: 190.28 g/mol
InChI Key: PBXKRPSGIACPQF-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)tetrahydrofuran , also known as 2-Hydrocinnamyl tetrahydrofuran , is a chemical compound with the following properties:



  • Chemical Formula : C₁₃H₁₈O

  • Molecular Weight : 190.28 g/mol

  • Physical Form and Odor : It appears as a colorless to pale straw-yellow liquid with a sweet, fruity aroma.

  • Solubility : It is very slightly soluble in water but soluble in ethanol.

  • Boiling Point : Approximately 105-107°C at 1 mm Hg pressure.

  • Refractive Index : Ranges from 1.511 to 1.516.

  • Specific Gravity : Falls between 0.975 and 0.983.



Synthesis Analysis

The synthetic pathways for 2-(3-Phenylpropyl)tetrahydrofuran are documented in scientific literature. Researchers have explored various methods to prepare this compound, including cyclization reactions involving cinnamyl derivatives and tetrahydrofuran precursors. These synthetic routes are essential for obtaining sufficient quantities for further investigation.



Molecular Structure Analysis

The molecular structure of 2-(3-Phenylpropyl)tetrahydrofuran consists of a tetrahydrofuran ring fused with a phenylpropyl group. The phenylpropyl moiety contributes to its aromatic character, while the tetrahydrofuran ring imparts a cyclic structure. Understanding the spatial arrangement of atoms within this compound is crucial for predicting its behavior and interactions.



Chemical Reactions Analysis

2-(3-Phenylpropyl)tetrahydrofuran can participate in various chemical reactions, including oxidation, reduction, and substitution. Researchers have investigated its reactivity with different reagents and catalysts. These reactions yield derivatives that may exhibit altered properties or enhanced biological activities.



Physical And Chemical Properties Analysis

Researchers have characterized the physical and chemical properties of 2-(3-Phenylpropyl)tetrahydrofuran extensively. These include its solubility, stability under different conditions, and spectroscopic data (such as NMR spectra). Understanding these properties aids in its identification, purification, and formulation.


Scientific Research Applications

1. Neuropharmacology

A unique tetrahydrofuran ether class, including compounds structurally related to 2-(3-Phenylpropyl)tetrahydrofuran, has been identified for its potential in neuropharmacology. These compounds act as potentiators for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which could have implications for cognitive deficits in schizophrenia patients (Shaffer et al., 2015).

2. Organic Chemistry Synthesis

In organic chemistry, tetrahydrofuran derivatives have been utilized in the stereoselective synthesis of complex molecules. This includes the formation of spirocyclic tetrahydrofurans through cyclodehydration processes (Negri & Paquette, 1992) and the lithiation and substitution of related chemical structures (Smith, El‐Hiti & Alshammari, 2012).

3. Material Science

In material science, tetrahydrofuran compounds have been utilized in the synthesis and study of transition metal complexes. These studies include the exploration of their crystal structures and magnetic properties, which is crucial for the development of new materials (Zhou et al., 2017).

4. Green Chemistry

The exploration of tetrahydrofuran derivatives in green chemistry is significant. For example, 2-Methyl-tetrahydrofuran (2-MeTHF) is derived from renewable resources and is gaining attention as an environmentally friendly solvent in organic syntheses, highlighting the potential for sustainable chemistry applications (Pace et al., 2012).

Safety And Hazards

While 2-(3-Phenylpropyl)tetrahydrofuran is generally considered safe for use in flavorings and fragrances, it is essential to follow regulatory guidelines. Toxicological studies have evaluated its safety profile, but further investigations are warranted. As with any chemical, proper handling, storage, and disposal practices are crucial to minimize risks.


Future Directions

Future research should focus on the following aspects:



  • Biological Activity : Investigate potential bioactivities, such as antimicrobial, antioxidant, or anti-inflammatory effects.

  • Structural Modifications : Explore derivatives with altered substituents to enhance specific properties.

  • Applications : Assess its applicability in food, cosmetics, or pharmaceuticals.


properties

IUPAC Name

2-(3-phenylpropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXKRPSGIACPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052004
Record name 2-(3-Phenylpropyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale straw-yellow liquid; Sweet, fruity aroma
Record name 2-(3-Phenylpropyl)tetrahydrofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1429/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 to 107.00 °C. @ 1.00 mm Hg
Record name 2-(3-Phenylpropyl)tetrahydrofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water, Soluble (in ethanol)
Record name 2-(3-Phenylpropyl)tetrahydrofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-(3-Phenylpropyl)tetrahydrofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1429/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.983
Record name 2-(3-Phenylpropyl)tetrahydrofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1429/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(3-Phenylpropyl)tetrahydrofuran

CAS RN

3208-40-0
Record name Tetrahydro-2-(3-phenylpropyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3208-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(3-Phenylpropyl)tetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, tetrahydro-2-(3-phenylpropyl)-
Source EPA Chemicals under the TSCA
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Record name 2-(3-Phenylpropyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-phenylpropyl)tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(3-PHENYLPROPYL)TETRAHYDROFURAN
Source FDA Global Substance Registration System (GSRS)
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Record name 2-(3-Phenylpropyl)tetrahydrofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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